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Compound Name: Tigecycline hydrate

Cat. No.: B1428228

Introduction

Tigecycline, a glycylcycline antibiotic approved by the FDA for treating complex microbial
infections, has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] Emerging
research highlights its ability to target cancer cells, including drug-resistant variants and cancer
stem cells, by disrupting fundamental cellular processes.[5][6][7] The primary mechanism of its
anti-neoplastic activity is the inhibition of mitochondrial translation, a process on which many
cancer cells are heavily reliant.[1][8][9] This unique mode of action leads to a cascade of
downstream effects, including the suppression of cell proliferation, induction of cell cycle arrest,
and apoptosis, making tigecycline a compelling compound for cancer research and drug
development.[1][4]

Mechanism of Action

Tigecycline selectively targets the mitochondrial ribosome, which is structurally similar to
bacterial ribosomes.[9][10] This interaction inhibits the synthesis of essential proteins encoded
by mitochondrial DNA (mtDNA). These proteins are critical components of the electron
transport chain (ETC) complexes required for oxidative phosphorylation (OxPhos).[1][11][12]

The inhibition of mitochondrial translation by tigecycline leads to:

o Impaired Oxidative Phosphorylation (OxPhos): A reduction in key ETC proteins cripples the
cell's primary energy-generating process.[1][13]
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o Decreased ATP Production: The disruption of OxPhos results in a significant drop in cellular
ATP levels.[12][13]

 Increased Reactive Oxygen Species (ROS): A dysfunctional ETC can lead to an increase in
electron leakage, resulting in the overproduction of ROS and subsequent oxidative stress
and damage.[1][12][14]

This cascade of mitochondrial dysfunction ultimately triggers cellular stress responses that can
lead to apoptosis (programmed cell death) and cell cycle arrest.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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